Cas no 37878-19-6 ((3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid)

(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid structure
37878-19-6 structure
Nome del prodotto:(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
Numero CAS:37878-19-6
MF:C28H41N3O8
MW:547.640448331833
CID:1486205
PubChem ID:20054888

(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
    • Detoxin D1
    • (-)-Detoxin D1
    • Detoxin D1 [MI]
    • (3S)-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[(2S)-2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid
    • Q27255868
    • (3S)-3-((2S,3R)-1-(L-valyl)-3-acetoxypyrrolidin-2-yl)-3-(((2-methylbutanoyl)-L-phenylalanyl)oxy)propanoic acid
    • 37878-19-6
    • UNII-2ZVR37SL8I
    • L-Phenylalanine, N-(2-methyl-1-oxobutyl)-, (1S)-1-((2S,3R)-3-(acetyloxy)-1-((2S)-2-amino-3-methyl-1-oxobutyl)-2-pyrrolidinyl)-2-carboxyethyl ester
    • 2ZVR37SL8I
    • Inchi: InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)
    • Chiave InChI: GOZDOQQVOQTNBQ-UHFFFAOYSA-N
    • Sorrisi: CCC(C)C(=O)NC(Cc1ccccc1)C(=O)OC(CC(O)=O)C1C(CCN1C(=O)C(N)C(C)C)OC(C)=O

Proprietà calcolate

  • Massa esatta: 547.28936527g/mol
  • Massa monoisotopica: 547.28936527g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 15
  • Complessità: 873
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.852
  • Superficie polare topologica: 165Ų

Proprietà sperimentali

  • Punto di fusione: 156-158°
  • Rotazione specifica: D25 -16° (c = 1 in methanol)
  • pka: 4.0, 8.0(at 25℃)

(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm